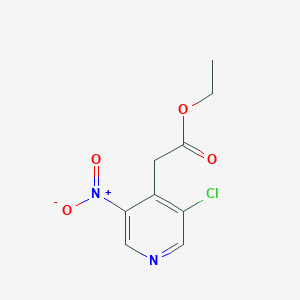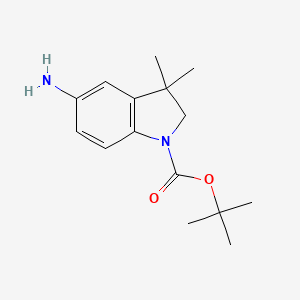![molecular formula C6H2Cl3N3 B1529559 2,4,7-Tricloro-5H-pirrolo[3,2-d]pirimidina CAS No. 1923177-10-9](/img/structure/B1529559.png)
2,4,7-Tricloro-5H-pirrolo[3,2-d]pirimidina
Descripción general
Descripción
“2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine” is a heterocyclic compound with the CAS Number: 1923177-10-9 . It has a molecular weight of 222.46 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of pyrrolo[3,2-d]pyrimidines involves the use of the Dimroth rearrangement . This rearrangement is catalyzed by acids, bases (alkali), and is accelerated by heat or light . The specific route by which the Dimroth rearrangement takes place depends on many factors, but in general, three fundamentally different stages can be identified: 1) formation of an adduct by an attack of the heterocyclic ring by a nucleophile, 2) electrocyclic ring opening in the adduct followed by rotation around the single bond, and 3) closure of the ring with the participation of other structural units .
Molecular Structure Analysis
The molecular structure of “2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine” is represented by the Inchi Code: 1S/C6H2Cl3N3/c7-2-1-10-4-3 (2)11-6 (9)12-5 (4)8/h1,10H . The compound forms part of the pyrimidine family, which is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions .
Physical And Chemical Properties Analysis
The compound “2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine” is stored at a temperature of 2-8C in an inert atmosphere .
Aplicaciones Científicas De Investigación
Intermediarios Farmacéuticos
“2,4,7-Tricloro-5H-pirrolo[3,2-d]pirimidina” se utiliza como intermedio en la síntesis farmacéutica, particularmente en la creación de inhibidores de quinasas, que son importantes en el tratamiento de enfermedades .
Actividad Antituberculosa
Los derivados de pirrolo[2,3-d]pirimidina han mostrado promesa en la actividad antituberculosa. Las sustituciones en posiciones específicas en el anillo fenilo pueden influir en la actividad contra la tuberculosis .
Actividad Antibacteriana
Los andamios heterocíclicos de pirimidina, como los relacionados con “this compound”, se han sintetizado y probado para la actividad antibacteriana contra varias cepas bacterianas .
Estándares de Referencia para Pruebas
Este compuesto también está disponible para su compra como un estándar de referencia de alta calidad para pruebas farmacéuticas, para garantizar resultados precisos .
Investigación Química y Documentación
La documentación química detallada y los materiales de investigación están disponibles para “this compound”, que se pueden utilizar para estudios y desarrollo de aplicaciones adicionales .
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds, such as pyrrolo[2,3-d]pyrimidine derivatives, have been reported to target various kinases . These kinases play crucial roles in cellular signaling pathways, regulating cell growth, division, and metabolism.
Mode of Action
This interaction could lead to changes in the cellular signaling pathways controlled by these targets .
Biochemical Pathways
Given its potential kinase targets, it may influence various cellular signaling pathways, including those involved in cell growth, division, and metabolism .
Pharmacokinetics
Its physicochemical properties suggest high gastrointestinal absorption and permeability across the blood-brain barrier . Its lipophilicity, indicated by a consensus Log Po/w of 2.56, suggests that it may diffuse easily into cells .
Result of Action
Based on its potential targets, it may modulate cellular signaling pathways, potentially affecting cell growth, division, and metabolism .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c to maintain its stability .
Análisis Bioquímico
Biochemical Properties
It is known that pyrrolopyrimidine derivatives can interact with various enzymes and proteins
Cellular Effects
Some pyrrolopyrimidine derivatives have shown anticancer properties, inhibiting the growth and proliferation of cancer cells . The specific effects of 2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine on cell function, signaling pathways, gene expression, and cellular metabolism are still being studied.
Molecular Mechanism
It is known that some pyrrolopyrimidine derivatives can bind to biomolecules, inhibit or activate enzymes, and change gene expression
Propiedades
IUPAC Name |
2,4,7-trichloro-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3N3/c7-2-1-10-4-3(2)11-6(9)12-5(4)8/h1,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSHOCBYNLDZIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC(=N2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline](/img/structure/B1529483.png)
![tert-butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate](/img/structure/B1529484.png)






![[1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine](/img/structure/B1529499.png)
